Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate
Description
Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate (CAS: [906559-46-4]) is a synthetic organic compound featuring a benzoate ester core substituted with a chlorine atom at the 3-position and a tert-butoxycarbonyl (Boc)-protected piperazinyl group at the 4-position . The Boc group enhances steric protection of the piperazine nitrogen, improving stability during synthetic processes. This compound is of interest in medicinal chemistry and drug development, particularly as a precursor for pharmacologically active molecules targeting neurological or oncological pathways.
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMMYYTJXVHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693928 | |
| Record name | tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906559-46-4 | |
| Record name | tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate core with a piperazine moiety protected by a Boc (tert-butyloxycarbonyl) group. The presence of the chlorine atom at the 3-position on the aromatic ring contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The piperazine ring enhances binding affinity to these targets, while the benzoate structure may facilitate interactions through hydrophobic and electrostatic contacts.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies demonstrate that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves induction of apoptosis and cell cycle arrest.
- Case Study : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in cells in the G0/G1 phase, suggesting cell cycle arrest.
In Vivo Studies
In vivo studies using animal models have further elucidated the therapeutic potential of this compound. For instance, administration in mice bearing tumor xenografts resulted in reduced tumor size compared to control groups, highlighting its anti-tumor efficacy .
Toxicity and Safety Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues
Key Observations :
- Chlorine Position : Methyl 3-chlorobenzoate shares the 3-Cl substitution with the target compound but lacks the Boc-piperazinyl group, resulting in simpler reactivity and lower steric hindrance .
- Boc-Protected Piperazine : The Boc group distinguishes the target compound from analogues like Methyl 4-Boc-piperazine-2-carboxylate, which lacks the chlorobenzoate moiety .
- Aromatic vs.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Metabolic and Enzymatic Interactions
- Dehalogenation Activity : 3-Chlorobenzoate derivatives, such as methyl 3-chlorobenzoate, undergo reductive dehalogenation catalyzed by enzymes like 3-chlorobenzoate 1,2-dioxygenase in Rhodococcus opacus 1CP. However, the Boc-piperazinyl group in the target compound likely impedes enzymatic access, reducing its susceptibility to microbial degradation .
- Electron Transport Chain Dependency: Dehalogenation of 3-chlorobenzoate in D.
Receptor Binding and Pharmacological Potential
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives () exhibit modified binding due to pyridazinyl groups, suggesting that substituent choice critically impacts target selectivity .
Preparation Methods
Boc Protection of Piperazine
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is commonly used to introduce the Boc group.
- Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions: Room temperature or mild heating, often in the presence of a base like triethylamine to scavenge acid by-products.
- Outcome: Formation of Boc-protected piperazine with high selectivity.
Chlorination of Benzoate Ester
- Reagents: Chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
- Solvent: Non-protic solvents like chloroform or dichloromethane.
- Conditions: Controlled temperature (often 0–25°C) to prevent over-chlorination.
- Outcome: Selective chlorination at the 3-position of the methyl benzoate.
Coupling Reaction
- Reagents: Boc-protected piperazine, 3-chlorobenzoate ester, coupling agents or catalysts if necessary.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Conditions: Mild heating (50–80°C) with stirring.
- Outcome: Formation of this compound with good yield.
Industrial-Scale Preparation Considerations
Industrial preparation optimizes the above synthetic steps for scale, focusing on:
- Automated reactors for precise control of temperature and addition rates.
- Efficient purification techniques such as crystallization or chromatography to ensure high purity.
- Use of co-solvents and solubilizing agents to maintain clear solutions during formulation.
- Strict quality control to monitor the product's physical and chemical properties.
Preparation of Formulations and Stock Solutions
For research and in vivo applications, this compound is often prepared as stock solutions with precise molar concentrations. A typical preparation involves:
- Dissolving the compound in DMSO to form a master solution.
- Sequential addition of solvents such as PEG300, Tween 80, and water or corn oil to achieve a clear, stable formulation.
- Ensuring clarity after each solvent addition by mixing and possibly using ultrasound or mild heating.
Data Table: Stock Solution Preparation Volumes
| Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |
|---|---|---|---|
| 1 mM | 2.8183 | 14.0913 | 28.1825 |
| 5 mM | 0.5637 | 2.8183 | 5.6365 |
| 10 mM | 0.2818 | 1.4091 | 2.8183 |
Note: Volumes correspond to the solvent amount needed to achieve the specified molarity for given sample masses.
Chemical Reaction Analysis Relevant to Preparation
- Substitution Reactions: The chlorine atom can be substituted with nucleophiles during further synthetic modifications.
- Deprotection Reactions: The Boc group is removable under acidic conditions (e.g., trifluoroacetic acid), yielding the free piperazine.
- Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding acid under acidic or basic reflux conditions.
Summary of Key Preparation Notes
- The order of solvent addition during formulation is critical for maintaining solution clarity.
- Physical methods such as vortexing, ultrasound, or mild heating assist in dissolving the compound.
- The Boc protection step is essential to prevent side reactions on the piperazine nitrogen.
- Chlorination must be carefully controlled to achieve regioselectivity at the 3-position.
- Industrial synthesis adapts these methods with automation and purification steps to ensure scalability and quality.
Q & A
Q. What synthetic routes are recommended for preparing Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach is coupling a Boc-protected piperazine derivative with a chlorobenzoate ester precursor. Key steps include:
- Amide/Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) under inert atmospheres to link the piperazine and benzoate moieties .
- Protection/Deprotection : The Boc group (tert-butoxycarbonyl) protects the piperazine nitrogen during synthesis, requiring acidic conditions (e.g., TFA) for later removal .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and intermediate purity .
Q. What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~7-8 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention times are compared against standards .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₄ClN₂O₄: ~389.14) .
- Melting Point Analysis : Consistency with literature values (e.g., analogs in the Kanto catalog show mp ranges of 96–190°C) .
Q. What are common impurities in the synthesis of this compound, and how are they resolved?
Methodological Answer:
- Byproducts : Unreacted intermediates or deprotected piperazine derivatives (e.g., free amine forms) may form. These are identified via HPLC-MS and mitigated by optimizing stoichiometry .
- Chromatographic Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC isolates the target compound .
- Reference Standards : Impurity profiles can be cross-checked with pharmacopeial standards for structurally related piperazine derivatives (e.g., EP impurities cataloged in LGC standards) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce side reactions?
Methodological Answer:
- Catalyst Screening : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may accelerate coupling steps. For example, highlights palladium on carbon for nitro group reduction .
- Temperature Control : Lower temperatures (0–5°C) minimize Boc group degradation during acidic workups .
- Solvent Effects : Switching from DMF to acetonitrile in coupling reactions can reduce side-product formation due to improved solubility .
- Kinetic Studies : Real-time monitoring via in-situ FTIR or Raman spectroscopy identifies rate-limiting steps .
Q. What crystallographic data are available for structurally analogous compounds, and how do they inform analysis?
Methodological Answer:
- X-ray Diffraction : Analogous chlorobenzoate derivatives (e.g., 4-(4-chlorobenzoyl)-3-methylpyrazole) exhibit planar aromatic systems and hydrogen-bonding networks critical for stability .
- Torsional Angles : Piperazine rings in similar compounds adopt chair conformations, influencing solubility and reactivity .
- Unit Cell Parameters : Data from Acta Crystallographica (e.g., space group P2₁/c, Z = 4) guide polymorph screening .
Q. How does the Boc group influence the compound’s stability and downstream reactivity?
Methodological Answer:
- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA/DCM), enabling selective deprotection for further functionalization .
- Steric Effects : The bulky tert-butyl group hinders nucleophilic attacks on the piperazine nitrogen, improving stability during storage .
- Thermal Stability : Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >150°C, supporting its use in high-temperature reactions .
Q. What strategies enable the integration of this compound into bioactive molecule libraries?
Methodological Answer:
- Click Chemistry : Azide-alkyne cycloaddition or Suzuki-Miyaura coupling introduces pharmacophores (e.g., pyrazole or fluorophenyl groups) to the benzoate core .
- Biological Screening : Assays for antimicrobial activity (MIC testing against A. baumannii) or kinase inhibition leverage its structural similarity to active pyrazole derivatives .
- Metabolic Stability : Incubation with liver microsomes evaluates oxidative metabolism, guided by QSAR models of chlorinated aromatics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
